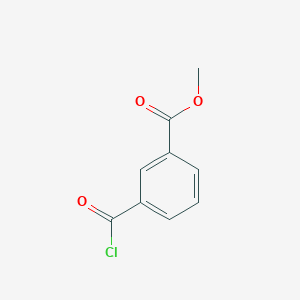
Methyl 3-(Chlorocarbonyl)benzoate
Cat. No. B1317040
Key on ui cas rn:
3441-03-0
M. Wt: 198.6 g/mol
InChI Key: UTGGIQHJOAPIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07579350B2
Procedure details


SOCl2 (15 mL) and dry DMF (2 drops) were added to monomethyl isophthalate (5 g, 17.7 mmol), and the reaction mixture was refluxed at 80° C. for 6 hr. The SOCl2 was removed in vacuo, and a colorless oil was obtained and used directly in the next step.



Identifiers


|
REACTION_CXSMILES
|
O=S(Cl)[Cl:3].[C:5]([O:16][CH3:17])(=[O:15])[C:6]1[CH:14]=[CH:13][CH:12]=[C:8]([C:9]([O-])=[O:10])[CH:7]=1>CN(C=O)C>[CH3:17][O:16][C:5](=[O:15])[C:6]1[CH:14]=[CH:13][CH:12]=[C:8]([C:9]([Cl:3])=[O:10])[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=S(Cl)Cl
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC(C(=O)[O-])=CC=C1)(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The SOCl2 was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a colorless oil was obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(C1=CC(=CC=C1)C(=O)Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
